molecular formula C24H19N3O7 B5181866 4-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid

4-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid

Cat. No.: B5181866
M. Wt: 461.4 g/mol
InChI Key: BLWAIBVHHQXVSO-XSFVSMFZSA-N
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Description

4-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes methoxyphenyl, nitrophenyl, and benzoic acid moieties. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-methoxyphenyl intermediate through a series of reactions involving methoxybenzene and appropriate reagents.

    Coupling with Nitrophenyl Group: The next step involves coupling the methoxyphenyl intermediate with a nitrophenyl compound under specific conditions to form the desired intermediate.

    Amidation and Final Coupling: The final step involves amidation and coupling reactions to introduce the benzoic acid moiety, resulting in the formation of the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic processes and high-throughput synthesis.

Chemical Reactions Analysis

4-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

4-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 4-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid stands out due to its unique combination of functional groups. Similar compounds include:

    4-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-(4-methylphenyl)prop-2-enamido]benzoic acid: This compound has a methyl group instead of a nitro group, resulting in different chemical properties and reactivity.

    4-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-(3-chlorophenyl)prop-2-enamido]benzoic acid:

These comparisons highlight the unique features of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O7/c1-34-21-8-3-2-7-19(21)22(28)26-20(14-15-5-4-6-18(13-15)27(32)33)23(29)25-17-11-9-16(10-12-17)24(30)31/h2-14H,1H3,(H,25,29)(H,26,28)(H,30,31)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWAIBVHHQXVSO-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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